4-methyl-N-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]benzenesulfonamide
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Overview
Description
4-methyl-N-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]benzenesulfonamide is a complex organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This particular compound also contains a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 4-methyl-N-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]benzenesulfonamide involves multiple steps. One common synthetic route includes the reaction of 4-methylbenzenesulfonyl chloride with thiophene-2-carbaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final product .
Chemical Reactions Analysis
4-methyl-N-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the sulfonamide group, forming new derivatives.
Scientific Research Applications
4-methyl-N-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways in microorganisms . This inhibition can lead to the death of the microorganism or the cessation of its growth.
Comparison with Similar Compounds
Similar compounds to 4-methyl-N-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]benzenesulfonamide include other benzenesulfonamides and thiazolidine derivatives. These compounds share structural similarities but may differ in their specific functional groups or substituents, leading to variations in their chemical and biological properties . For example:
4-methyl-N-(thiophen-2-ylmethylidene)benzenesulfonamide: Similar structure but lacks the thiazolidine ring.
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: Contains both thiazole and sulfonamide groups, known for antibacterial activity.
Properties
Molecular Formula |
C15H12N2O3S4 |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
4-methyl-N-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C15H12N2O3S4/c1-10-4-6-12(7-5-10)24(19,20)16-17-14(18)13(23-15(17)21)9-11-3-2-8-22-11/h2-9,16H,1H3/b13-9- |
InChI Key |
YPWLBUPPYWZWNP-LCYFTJDESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN2C(=O)/C(=C/C3=CC=CS3)/SC2=S |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN2C(=O)C(=CC3=CC=CS3)SC2=S |
Origin of Product |
United States |
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